Protriptyline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Freely sol in water /hydrochloride/

2.31e-04 g/L

Synonyms

Canonical SMILES

Treatment of Depression:

Protriptyline, a tricyclic antidepressant, is primarily used to treat major depressive disorder. While not as widely used as newer medications, it remains a viable option in some cases []. Research suggests its effectiveness may be comparable to other antidepressants []. However, further investigation is needed to determine its specific role in modern depression treatment strategies.

Beyond Depression:

Protriptyline's applications extend beyond depression. Research explores its potential benefits in managing various conditions, including:

- Narcolepsy: Studies indicate protriptyline's efficacy in reducing excessive daytime sleepiness and improving sleep quality in individuals with narcolepsy [].

- Attention Deficit Hyperactivity Disorder (ADHD): While not an approved treatment, research suggests potential benefits of protriptyline in managing ADHD symptoms, particularly in adults []. However, more robust studies are necessary to confirm its efficacy and safety for this purpose.

- Pain Management: Protriptyline shows promise in alleviating chronic pain, particularly neuropathic pain, which is often associated with nerve damage [].

- Alzheimer's Disease: Preclinical research suggests protriptyline may improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease []. However, further research is needed to determine its effectiveness in humans.

Mechanism of Action:

- Serotonin: Protriptyline may increase serotonin levels in the brain, a neurotransmitter associated with mood regulation and sleep [].

- Norepinephrine: It may also affect norepinephrine levels, another neurotransmitter involved in mood, alertness, and pain perception [].

Ongoing Research:

Research on protriptyline continues to explore its potential benefits and refine its understanding. Areas of ongoing investigation include:

- Optimizing treatment protocols for different conditions.

- Identifying potential side effects and developing strategies to manage them.

- Investigating the drug's interaction with other medications.

Protriptyline is a tricyclic antidepressant (TCA) primarily used to treat major depressive disorder. It is marketed under various brand names, including Vivactil. Structurally, protriptyline is classified as a secondary amine and is derived from dibenzocycloheptene. Its chemical formula is , and it has a molecular weight of approximately 263.38 g/mol. Protriptyline functions by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin in the brain, enhancing the levels of these neurotransmitters and thereby improving mood and emotional balance .

- Reuptake Inhibition: Protriptyline inhibits the norepinephrine transporter (NET) and serotonin transporter (SERT), leading to increased levels of these neurotransmitters in the synaptic cleft.

- Metabolic Conversion: Protriptyline is metabolized into several metabolites through oxidation and demethylation, which may contribute to its pharmacological effects .

Protriptyline exhibits significant biological activity by modulating neurotransmitter levels in the central nervous system. Its mechanism of action involves:

- Norepinephrine Reuptake Inhibition: The drug has a high affinity for the norepinephrine transporter (Ki = 1.41 nM), which leads to increased norepinephrine availability.

- Serotonin Reuptake Inhibition: While less potent than its effect on norepinephrine, protriptyline also inhibits serotonin reuptake (Ki = 19.6 nM).

- Anticholinergic Effects: Protriptyline blocks muscarinic receptors, contributing to side effects such as dry mouth and constipation .

The therapeutic effects typically manifest after two weeks of treatment, as receptor sensitivity and neurotransmitter dynamics adjust over time .

The synthesis of protriptyline involves several steps that typically include:

- Formation of the Tricyclic Core: Starting from simpler aromatic compounds, a dibenzocycloheptene structure is formed through cyclization reactions.

- Alkylation: The secondary amine group is introduced via alkylation reactions with appropriate alkyl halides.

- Purification: The product is then purified through crystallization or chromatography techniques to obtain protriptyline hydrochloride .

Specific synthetic routes may vary based on research and industrial practices but generally follow this framework.

Protriptyline is primarily used for:

- Major Depressive Disorder: It is prescribed for patients who have not responded adequately to other treatments.

- Neuropathic Pain Management: Due to its analgesic properties, it can be effective in treating certain types of chronic pain.

- Other Off-Label Uses: These may include treatment for anxiety disorders and insomnia .

Protriptyline interacts with various medications and substances that can affect its efficacy and safety profile:

- Monoamine Oxidase Inhibitors (MAOIs): Concurrent use can lead to severe hypertensive crises; a washout period of at least 14 days is recommended before starting protriptyline after MAOI therapy.

- Selective Serotonin Reuptake Inhibitors (SSRIs): Co-administration can increase the risk of serotonin syndrome.

- Anticholinergic Drugs: Increased risk of adverse anticholinergic effects such as urinary retention and constipation.

- CYP450 Inhibitors: Drugs that inhibit cytochrome P450 enzymes can increase protriptyline levels, heightening toxicity risks .

Protriptyline shares structural similarities with other tricyclic antidepressants but exhibits unique pharmacological properties. Here are some similar compounds:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Nortriptyline | A metabolite of amitriptyline; primarily affects norepinephrine reuptake. | |

| Amitriptyline | A tertiary amine with stronger sedative effects; more potent serotonin reuptake inhibition. | |

| Desipramine | A secondary amine like protriptyline; more selective for norepinephrine reuptake. | |

| Clomipramine | Known for its strong serotonergic effects; often used in obsessive-compulsive disorder treatment. |

Uniqueness of Protriptyline

Protriptyline stands out due to its relatively faster onset of action among tricyclic antidepressants and its unique profile as a secondary amine, which contributes to its specific side effect profile and efficacy in treating depression without significant sedation in non-depressed individuals .

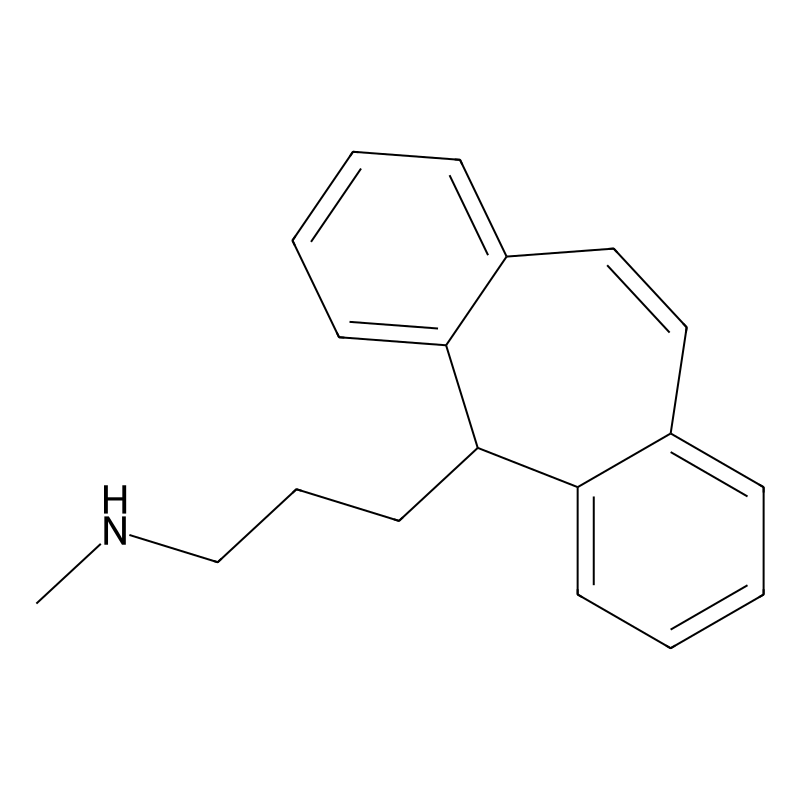

Molecular Structure and Formula

Protriptyline is a tricyclic compound characterized by a dibenzocycloheptene derivative structure [1]. The molecular formula of protriptyline is C₁₉H₂₁N, representing a complex organic molecule with nineteen carbon atoms, twenty-one hydrogen atoms, and one nitrogen atom [2] [3]. The compound belongs to the class of dibenzo[a,d]cycloheptene derivatives, featuring a distinctive tricyclic ring system with an alkyl amine substituent attached to the central ring structure [4].

The International Union of Pure and Applied Chemistry nomenclature for protriptyline is N-methyl-3-(2-tricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propan-1-amine [1]. This systematic name reflects the complex tricyclic architecture consisting of two phenyl rings fused to a seven-membered central ring, with a propylamine side chain bearing a terminal methylamino group [5]. The Chemical Abstracts Service registry number for protriptyline is 438-60-8 [2] [3].

The structural framework of protriptyline is distinguished by its dibenzo[a,d]cycloheptene core, which differentiates it from other tricyclic compounds through the presence of a double bond at the C10-C11 position of the central seven-membered ring [12]. This unsaturated central ring contributes to the unique three-dimensional conformation and pharmacological properties of the molecule [12].

Physical Properties

Molecular Weight and Density

The molecular weight of protriptyline has been consistently reported as 263.38 grams per mole across multiple authoritative sources [2] [3] [8]. The exact mass, determined through high-resolution mass spectrometry, is 263.167 grams per mole [4] [8]. The percent composition by mass is 86.64% carbon, 8.04% hydrogen, and 5.32% nitrogen [3].

The density of protriptyline at standard temperature and pressure conditions is 1.026 grams per cubic centimeter [4] [5]. This density value indicates that protriptyline is slightly denser than water, which is consistent with its organic molecular structure containing aromatic ring systems [4].

Melting and Boiling Points

The melting point of protriptyline hydrochloride salt has been experimentally determined to be 169-171 degrees Celsius [3] [5]. This relatively high melting point reflects the crystalline nature of the hydrochloride salt form and the intermolecular forces present in the solid state [3].

The boiling point of protriptyline free base is reported as 407.7 degrees Celsius at 760 millimeters of mercury atmospheric pressure [4] [12]. This elevated boiling point is characteristic of tricyclic compounds with extensive aromatic conjugation and reflects the substantial intermolecular forces that must be overcome for vaporization [4]. The flash point of protriptyline is 198.3 degrees Celsius, indicating the temperature at which the compound can form an ignitable vapor-air mixture [4].

Solubility Characteristics

Protriptyline exhibits limited water solubility, with experimental values reported as 1.04 milligrams per liter [6] or alternatively as 0.000231 milligrams per milliliter [6] [7]. This low aqueous solubility is attributed to the highly lipophilic nature of the tricyclic structure and the presence of extensive aromatic ring systems [6].

The lipophilicity of protriptyline is quantified by its logarithmic partition coefficient values, which range from 4.65 to 4.7 [6] [17]. These high logP values indicate strong preference for organic phases over aqueous phases, consistent with the compound's ability to cross biological membranes [6] [7]. The low polar surface area of 12.03 square angstroms further contributes to the compound's lipophilic character [6] [8].

Stereochemistry of Protriptyline

Protriptyline possesses a complex three-dimensional structure influenced by the conformational flexibility of its tricyclic core system [16]. The compound exhibits a butterfly-like conformation where the two outer benzene rings are positioned at specific angles relative to the central seven-membered ring [16]. Crystallographic studies have revealed that the tricyclic core maintains a relatively rigid structure due to the presence of the unsaturated double bond in the central ring [16].

The stereochemical arrangement of protriptyline includes four rotatable bonds, primarily located in the propylamine side chain [6] [7]. This rotational freedom allows for conformational flexibility that influences the molecule's interaction with biological targets [16]. The nitrogen atom in the side chain exists in a basic state with a pKa value of 8.2 at 25 degrees Celsius, indicating that the compound is predominantly protonated under physiological conditions [3] [12].

Molecular modeling studies have demonstrated that the butterfly angle of the tricyclic core is influenced by the rigidity imparted by the central ring double bond [16]. This structural feature distinguishes protriptyline from saturated tricyclic analogues and contributes to its unique pharmacological profile [16].

Structure-Activity Relationship

The structure-activity relationship of protriptyline is fundamentally determined by its tricyclic architecture and specific substituent pattern [13] [15]. Research has established that tricyclic antidepressant activity requires a nucleus consisting of two phenyl rings connected by a seven-membered central ring, which may contain heteroatoms and may be saturated or unsaturated [15].

The presence of the double bond in the central ring of protriptyline creates a more rigid molecular framework compared to saturated analogues [12] [15]. This structural rigidity influences the spatial orientation of the molecule and affects its binding affinity to neurotransmitter transporters [12]. The specific positioning of the propylamine side chain, containing a terminal methylamino group, is critical for biological activity [15].

Structure-activity studies have demonstrated that the optimal side chain length for tricyclic compounds is two to three carbon atoms with a terminal amine group, which may be secondary or tertiary [15]. Protriptyline's three-carbon propyl chain with an N-methyl substituent represents an optimal configuration for neurotransmitter reuptake inhibition [15]. The compound exhibits high selectivity for norepinephrine transporter compared to serotonin transporter, a selectivity profile that correlates with its specific structural features [12].

Chemical Stability Analysis

Protriptyline demonstrates considerable chemical stability under standard storage conditions [11]. The compound should be stored in tight containers at temperatures between 20-25 degrees Celsius to maintain optimal stability [11]. The tricyclic structure provides inherent stability through extensive aromatic conjugation and the rigidity of the ring system [11].

The stability profile of protriptyline is influenced by environmental factors including temperature, humidity, and light exposure [11]. The compound exhibits good thermal stability up to its decomposition temperature, which occurs well above normal storage temperatures [11]. Oxidative degradation can occur under harsh conditions, particularly affecting the central ring double bond and the amine functionality [11].

Photostability studies indicate that protriptyline should be protected from direct light exposure to prevent photochemical degradation [11]. The compound's shelf life under proper storage conditions extends significantly, making it suitable for pharmaceutical formulations [11]. Chemical compatibility studies have shown that protriptyline maintains stability in the presence of common pharmaceutical excipients when stored under appropriate conditions [11].

The hydrochloride salt form of protriptyline exhibits enhanced stability compared to the free base, particularly in terms of moisture absorption and crystalline form maintenance [11]. This improved stability profile of the salt form contributes to its preference in pharmaceutical applications [11].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₂₁N | PubChem, NIST WebBook [1] [2] |

| Molecular Weight | 263.38 g/mol | NIST WebBook, Multiple sources [2] [3] |

| Density | 1.026 g/cm³ | ChemSrc, InvivoChem [4] [5] |

| Melting Point | 169-171°C (HCl salt) | DrugFuture, InvivoChem [3] [5] |

| Boiling Point | 407.7°C at 760 mmHg | ChemSrc, ChemicalBook [4] [12] |

| Water Solubility | 1.04 mg/L | DrugBank, PubChem [6] |

| LogP | 4.65-4.7 | DrugBank, HMDB [6] [17] |

| pKa | 8.2 (at 25°C) | ChemicalBook, DrugFuture [3] [12] |

| Flash Point | 198.3°C | ChemSrc [4] |

| Polar Surface Area | 12.03 Ų | DrugBank, ChemSpider [6] [8] |

Alkylation of 5-H-dibenzo[a,d]cycloheptene

The primary synthetic route for protriptyline involves the alkylation of 5-H-dibenzo[a,d]cycloheptene with 3-(N-formyl-N-methylamino)propylchloride [1]. This method represents the most widely utilized approach in pharmaceutical manufacturing due to its relatively straightforward reaction conditions and consistent yields. The synthesis begins with the preparation of 5-H-dibenzo[a,d]cycloheptene, which serves as the core tricyclic framework .

The alkylation process involves nucleophilic substitution where the carbon at position 5 of the dibenzo[a,d]cycloheptene ring system attacks the electrophilic carbon of the propyl chloride derivative [1] [3]. The reaction proceeds through a carbocation intermediate, facilitated by the delocalization of positive charge across the extended aromatic system . Under controlled conditions, this reaction typically achieves yields ranging from 70-85 percent [1].

The intermediate product formed contains a formyl protecting group on the nitrogen atom, which undergoes subsequent alkaline hydrolysis to yield the final protriptyline structure [1] [4]. This deprotection step is crucial for revealing the secondary amine functionality that characterizes protriptyline's pharmacological profile. The reaction conditions require careful pH control to ensure complete hydrolysis while preventing degradation of the tricyclic core structure [1].

Alternative Synthetic Routes

Several alternative synthetic pathways have been developed to address limitations of the primary alkylation method. The Friedel-Crafts alkylation and cyclization approach represents a significant alternative, utilizing 5H-dibenzo[a,d]cyclohepten-5-one as the starting material [5]. This method involves initial alkylation with chloropropyl alcohol in the presence of n-butyl lithium, followed by cyclization under acidic conditions .

The reaction proceeds through formation of a secondary alcohol intermediate via nucleophilic addition of the lithium carbanion to the ketone carbonyl . Subsequent treatment with methanesulfonyl chloride and triethylamine at 0°C to 5°C produces the mesylate derivative in yields of 90-95 percent . However, this method requires stringent inert conditions and multiple purification steps, limiting its industrial scalability .

A more streamlined approach involves the Tf₂O-mediated [5 + 2] annulation between ortho-aryl alkynyl benzyl alcohols and arenes . This groundbreaking method utilizes triflic anhydride as both activator and dehydrating agent, enabling one-pot synthesis with yields ranging from 45-82 percent . The reaction proceeds via intermolecular Friedel-Crafts alkylation followed by intramolecular 7-endo-dig cyclization .

Industrial processes have also employed modified alkylation procedures using 5-dihydrodibenzocycloheptatriene as the starting material [5]. This approach involves deprotonation followed by reaction with 1,3-bromochloropropane at low temperatures [5]. The method offers improved safety profiles compared to traditional approaches while maintaining acceptable yields of 60-75 percent [5].

Chemical Modifications and Derivatives

Protriptyline's structure provides multiple sites for chemical modification, enabling the development of derivatives with altered pharmacological properties. N-alkyl modifications represent the most extensively studied class of derivatives, involving substitution of the methyl group with various alkyl chains [6]. These modifications significantly impact the compound's pharmacokinetic profile, particularly affecting metabolic stability and receptor binding affinity [6].

Ring substitutions constitute another important category of structural modifications. Halogen substitutions at various positions on the dibenzo[a,d]cycloheptene ring system can modulate electronic properties and lipophilicity . Methoxy and hydroxy substituents have been introduced through electrophilic aromatic substitution reactions, providing derivatives with enhanced water solubility .

Side chain modifications involve alterations to the propylamine portion of the molecule. Variations in chain length, from ethyl to butyl derivatives, have been synthesized using Grignard reactions with appropriate aldehydes [8]. These modifications influence the compound's ability to interact with neurotransmitter transporters and receptors [8].

Stereoisomeric variants of protriptyline have been prepared using asymmetric synthesis techniques [8]. The introduction of chiral centers in the side chain or modifications to the tricyclic ring system can produce enantiomers with distinct pharmacological profiles [8]. Such stereochemical modifications are particularly relevant for developing drugs with improved selectivity and reduced side effects [8].

Industrial Synthesis Methods

Industrial production of protriptyline employs large-scale synthesis methods optimized for efficiency, cost-effectiveness, and regulatory compliance. The process typically begins with kilogram-scale preparation of the dibenzo[a,d]cycloheptene starting material, achieved through established cyclization reactions [9]. Core structure formation involves multi-kilogram batch alkylation reactions conducted under controlled atmospheric conditions to ensure consistent product quality [9].

Side chain introduction is performed using industrial-scale amine coupling reactions, typically achieving yields of 80-90 percent [9]. The process utilizes continuous monitoring systems to maintain optimal reaction parameters, including temperature, pressure, and reagent concentrations [9]. Purification involves multi-stage column chromatography systems designed for high-throughput processing [9].

Salt formation represents a critical step in industrial production, where the free base is converted to protriptyline hydrochloride using hydrochloric acid under controlled conditions [9]. This process achieves purities exceeding 99.5 percent and yields greater than 95 percent [9]. Final crystallization employs specialized equipment for controlled nucleation and growth, ensuring consistent crystal morphology and pharmaceutical-grade purity [9].

Quality control measures throughout industrial synthesis include high-performance liquid chromatography analysis, nuclear magnetic resonance spectroscopy, and mass spectrometry confirmation [9]. These analytical methods ensure that final products meet stringent pharmaceutical standards for identity, purity, and stability [9].

Green Chemistry Approaches for Protriptyline Synthesis

The development of environmentally sustainable synthesis methods for protriptyline has become increasingly important due to regulatory pressures and environmental considerations [10] [11]. Green chemistry principles focus on waste prevention, atom economy, and the use of safer reagents and solvents throughout the synthetic process [10].

Waste prevention strategies have been implemented through the development of one-pot synthesis methods that eliminate intermediate purification steps [12]. These approaches significantly reduce solvent consumption and chemical waste generation while maintaining product yields and purity [12]. Multicomponent reactions have been explored as alternatives to traditional multi-step syntheses, improving overall atom economy [11].

Solvent substitution represents a major focus of green chemistry initiatives for protriptyline synthesis. Traditional organic solvents such as dichloromethane and N-methylpyrrolidinone have been replaced with safer alternatives including water, ethyl acetate, and ionic liquids [13] [14]. These substitutions not only reduce environmental impact but often improve reaction efficiency and product selectivity [13].

Energy-efficient synthesis techniques have been incorporated into green protriptyline production methods. Microwave-assisted synthesis enables rapid heating and improved reaction rates while reducing overall energy consumption [11]. Ultrasound-assisted methods provide enhanced mixing and activation while operating under milder conditions [11].

Catalytic approaches using environmentally benign catalysts have been developed to replace traditional stoichiometric reagents [15]. Biocatalysis using enzymes and microbial systems offers highly selective transformations under mild conditions [15]. These methods often operate at ambient temperature and neutral pH, significantly reducing energy requirements and harsh chemical usage [15].

The implementation of renewable feedstocks in protriptyline synthesis represents an emerging area of green chemistry research [10]. Bio-based starting materials derived from plant sources or microbial fermentation can replace petroleum-based precursors [10]. While challenges remain in optimizing yields and scalability, these approaches offer the potential for truly sustainable pharmaceutical synthesis [10].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow= 1.18 @ 25 °C

4.7

Decomposition

Melting Point

Max absorption 290 nm (e= 13,311); MP: 169-171 °C; crystals from isopropanol- ethyl ether /hydrochloride/

169 - 171 °C (protriptyline hydrochloride)

UNII

Related CAS

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

TRICYCLIC (DIBENZOCYCLOHEPTENE) ANTIDEPRESSANT DRUG USEFUL IN MGMNT OF ENDOGENOUS & EXOGENOUS DEPRESSIONS. IT ALSO INCR PSYCHOMOTOR ACTIVITY; THIS PROPERTY ENHANCES ITS USE IN WITHDRAWN & ANERGIC PT. /HYDROCHLORIDE/

...MAY BE PARTICULARLY USEFUL IN TREATING DEPRESSED PT WHOSE PREDOMINANT MANIFESTATIONS OF ILLNESS ARE PSYCHOMOTOR RETARDATION, APATHY, & FATIGUE... /HYDROCHLORIDE/

...BECAUSE OF THEIR SEDATIVE PROPERTY. ...MAY BE USEFUL IN INITIAL THERAPY OF DEPRESSED PT WITH SLEEP LOSS... DRUGS DO DECR NUMBER OF AWAKENINGS, INCR STAGE-4 SLEEP, & MARKEDLY DECR REM TIME. /TRICYCLIC ANTIDEPRESSANTS/

For more Therapeutic Uses (Complete) data for PROTRIPTYLINE (8 total), please visit the HSDB record page.

Mechanism of Action

ACTION OF TRICYCLIC ANTIDEPRESSANTS ON METAB OF CATECHOLAMINES & INDOLEAMINES IN BRAIN HAS CONTRIBUTED SIGNIFICANTLY TO "BIOGENIC AMINE HYPOTHESIS" OF DEPRESSION. ... /ALL/ BLOCK RE-UPTAKE OF NOREPINEPHRINE BY ADRENERGIC NERVE TERMINALS. /DEMETHYLATED ANALOGS ARE MORE POTENT IN THIS ACTION/ /TRICYCLIC ANTIDEPRESSANTS/

Other CAS

Absorption Distribution and Excretion

EXCRETION...IS RAPID, IN CONTRAST TO LONG LATENCY OF ONSET OF ACTION OF DRUGS. /TRICYCLIC ANTIDEPRESSANTS/

...WELL ABSORBED FROM GI TRACT. ... RAPIDLY DISTRIBUTED & METABOLIZED BY DEMETHYLATION, OXIDATION, & AROMATIC HYDROXYLATION. /IMIPRAMINE/

IN URINE OF RATS TREATED WITH PROTRIPTYLINE... THERE WAS TWICE AS MUCH 10,11-DIHYDRO-10,11-EPOXY-5-(3-METHYLAMINOPROPYL)-5H-DIBENZO[A,D]CYCLOHEPTENE AS 10,11-DIHYDRO-10,11-EPOXY-5-(3-AMINOPROPYL)-5H-DIBENZO[A,D]CYCLOHEPTENE EXCRETED &.../BOTH/ ACCOUNTED FOR 40% OF DOSE OF PROTRIPTYLINE.

MEAN PLASMA LEVELS FOR PROTRIPTYLINE IN PT ALSO ADMIN NITRAZEPAM INDISTINGUISHABLE FROM PT RECEIVING NO NITRAZEPAM. MEAN PLASMA LEVELS FOR PT RECEIVING SODIUM AMYLOBARBITONE SIGNIFICANTLY DECR. EARLY VALUES MAY BE OF PREDICTIVE IMPORTANCE TO PERMIT EARLY DOSE ADJUSTMENT.

Metabolism Metabolites

IN DOGS, MINIATURE PIGS, & MAN, 3 URINARY METABOLITES HAVE NOW BEEN FOUND 10-HYDROXY-N-METHYL-5H-DIBENZO(AD)CYCLOHEPTENE-5-PROPYLAMINE, 10,11-DIHYDROXY-N-METHYL-5H-DIBENZO(AD)CYCLOHEPTENE-5-PROPYLAMINE & 5,10-DIHYDRO-10-FORMYLANTHRACENE-5-PROPYLAMINE.

...PROTRIPTYLINE...AFFORDS URINARY 10,11-OXIDE.

IN URINE OF RATS TREATED WITH PROTRIPTYLINE...2 METABOLITES HAVE BEEN IDENTIFIED...AS 10,11-DIHYDRO-10,11-EPOXY-5-(3-M ETHYLAMINOPROPYL)-5H-DIBENZO[A,D]CYCLOHEPTENE & 10,11-DIHYDRO-10,11-EPOXY-5-(3-AMINOPROPYL)-5H-DIBENZO[A,D]CYCLOHEPTENE.

Route of Elimination: Cumulative urinary excretion during 16 days accounted for approximately 50% of the drug. The fecal route of excretion did not seem to be important.

Associated Chemicals

Wikipedia

CHES_(buffer)

FDA Medication Guides

Protriptyline Hydrochloride

TABLET;ORAL

TEVA WOMENS

07/17/2014

Drug Warnings

...THOSE WITH SYMPTOMS OF AGITATION, ANXIETY, & TENSION FREQUENTLY BECOME MORE DISTURBED WITH USE OF PROTRIPTYLINE.

DRUG MAY AGGRAVATE ANXIETY, & IT SHOULD NOT BE USED IN ANXIOUS DEPRESSED PT UNLESS IT IS GIVEN WITH SEDATIVE DRUG, SUCH AS PHENOTHIAZINE WITH SEDATIVE EFFECTS...OR MORE CONVENTIONAL SEDATIVE DRUG... /HYDROCHLORIDE/

TACHYCARDIA & POSTURAL HYPOTENSION OCCUR MORE FREQUENTLY...THAN WITH OTHER ANTIDEPRESSANT DRUGS; HENCE, PT WITH CARDIOVASCULAR DISORDERS & ELDERLY PT SHOULD BE OBSERVED CLOSELY FOR THESE UNTOWARD EFFECTS. /HYDROCHLORIDE/

For more Drug Warnings (Complete) data for PROTRIPTYLINE (28 total), please visit the HSDB record page.

Biological Half Life

SINGLE ORAL DOSE OF HCL-SALT ADMIN TO 8 PERSONS. EST 1ST PASS METAB WAS RELATIVELY SMALL, 10-25% OF DOSE, ASSUMING COMPLETE ABSORPTION. MEAN VOL OF DISTRIBUTION 22.5 L/KG & RANGED FROM 15.0-31.2 L/KG. CONCLUSION WAS THAT LONG T/2 IS CORRELATED WITH SMALL 1ST PASS METABOLISM.

PLASMA LEVELS IN 30 PT. AFTER 3.5 WK TREATMENT @ 40 MG/DAY, PLASMA LEVELS RANGED FROM 430-1430 NMOL/L. SINGLE DOSE STUDIES IN 5 VOLUNTEERS SUGGEST THAT VOL OF DISTRIBUTION OF PROTRIPTYLINE SHOWS LITTLE INTERSUBJECT VARIATION. HOWEVER, T/2 MAY VARY, RANGING FROM 54-198 HR.

Use Classification

Methods of Manufacturing

Analytic Laboratory Methods

Clinical Laboratory Methods

HIGH PRESSURE LIQUID CHROMATOGRAPHIC PROCEDURES REPORTED FOR DETERMINATION OF AMITRIPTYLINE & NORTRIPTYLINE. SEPARATIONS & QUANTITATIONS WERE CARRIED OUT @ AMBIENT TEMP USING A SILICA COLUMN WITH A VARIABLE WAVELENGTH UV DETECTOR. ANALYSIS PERFORMED ON 0.25 ML SERUM.

Interactions

TRICYCLIC ANTIDEPRESSANTS MAY ENHANCE EFFECTS OF ORAL ANTICOAGULANTS. /TRICYCLIC ANTIDEPRESSANTS/

A PARTICULARLY SEVERE, BUT RARE, DRUG-DRUG INTERACTION HAS BEEN NOTED FOLLOWING THE CONCURRENT ADMINISTRATION OF AN MAO INHIBITOR AND A TRICYCLIC ANTIDEPRESSANT. /TRICYCLIC ANTIDEPRESSANTS/

THIS AGENT IS ALSO CONTRAINDICATED IN PT TAKING ANY OF MAO INHIBITOR ANTIDEPRESSANTS, SUCH AS NIALAMIDE, ISOCARBOXAZID, TRANYLCYPROMINE, OR PHENELZINE. /HYDROCHLORIDE/

For more Interactions (Complete) data for PROTRIPTYLINE (32 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Effect of Protriptyline on [Ca²⁺]i and Viability in MDCK Renal Tubular Cells

He-Hsiung Cheng, Chiang-Ting Chou, Wei-Zhe Liang, Chun-Chi Kuo, Pochuen Shieh, Jue-Long Wang, Chung-Ren JanPMID: 28468029 DOI: 10.4077/CJP.2017.BAF459

Abstract

Protriptyline has been used as an antidepressant. Clinically it has been prescribed in the auxiliary treatment of cancer patients. However, its effect on Ca²⁺ signaling and related physiology is unknown in renal cells. This study examined the effect of protriptyline on cytosolic free Ca²⁺ concentrations ([Ca²⁺]i) and viability in Madin-Darby canine kidney (MDCK) tubular cells. Protriptyline induced [Ca²⁺]i rises concentration-dependently. The response was reduced by 20% by removing extracellular Ca²⁺. Protriptyline-induced Ca²⁺ entry was not altered by protein kinase C (PKC) activity but was inhibited by 20% by three modulators of store-operated Ca²⁺ channels: nifedipine, econazole and SKF96365. In Ca²⁺-free medium, treatment with the endoplasmic reticulum Ca²⁺ pump inhibitor 2,5- di-tert-butylhydroquinone (BHQ) or thapsigargin partially inhibited protriptyline-evoked [Ca²⁺]i rises. Conversely, treatment with protriptyline inhibited partially BHQ or thapsigargin-evoked [Ca²⁺]i rises. Inhibition of phospholipase C (PLC) with U73122 did not change protriptyline-induced [Ca²⁺]i rises. Protriptyline at 5-200 μM decreased cell viability, which was not reversed by pretreatment with the Ca²⁺ chelator 1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid-acetoxymethyl ester (BAPTA/ AM). Together, in MDCK cells, protriptyline induced [Ca²⁺]i rises by evoking PLC-independent Ca²⁺ release from the endoplasmic reticulum and other unknown stores, and Ca²⁺ entry via PKCinsensitive store-operated Ca²⁺ entry. Protriptyline also caused Ca²⁺-independent cell death.Protriptyline, a tricyclic antidepressant, inhibits voltage-dependent K+ channels in rabbit coronary arterial smooth muscle cells

Jin Ryeol An, Hojung Kang, Hongliang Li, Mi Seon Seo, Hee Seok Jung, Won-Kyo Jung, Il-Whan Choi, Sook Won Ryu, Hongzoo Park, Young Min Bae, Se Min Ryu, Won Sun ParkPMID: 32060505 DOI: 10.1093/abbs/gmz159

Abstract

In this study, we explore the inhibitory effects of protriptyline, a tricyclic antidepressant drug, on voltage-dependent K+ (Kv) channels of rabbit coronary arterial smooth muscle cells using a whole-cell patch clamp technique. Protriptyline inhibited the vascular Kv current in a concentration-dependent manner, with an IC50 value of 5.05 ± 0.97 μM and a Hill coefficient of 0.73 ± 0.04. Protriptyline did not affect the steady-state activation kinetics. However, the drug shifted the steady-state inactivation curve to the left, suggesting that protriptyline inhibited the Kv channels by changing their voltage sensitivity. Application of 20 repetitive train pulses (1 or 2 Hz) progressively increased the protriptyline-induced inhibition of the Kv current, suggesting that protriptyline inhibited Kv channels in a use (state)-dependent manner. The extent of Kv current inhibition by protriptyline was similar during the first, second, and third step pulses. These results suggest that protriptyline-induced inhibition of the Kv current mainly occurs principally in the closed state. The increase in the inactivation recovery time constant in the presence of protriptyline also supported use (state)-dependent inhibition of Kv channels by the drug. In the presence of the Kv1.5 inhibitor, protriptyline did not induce further inhibition of the Kv channels. However, pretreatment with a Kv2.1 or Kv7 inhibitor induced further inhibition of Kv current to a similar extent to that observed with protriptyline alone. Thus, we conclude that protriptyline inhibits the vascular Kv channels in a concentration- and use-dependent manner by changing their gating properties. Furthermore, protriptyline-induced inhibition of Kv channels mainly involves the Kv1.5.Effect of protriptyline on [Ca

Ching-Kai Su, Chiang-Ting Chou, Ko-Long Lin, Wei-Zhe Liang, Jin-Shiung Cheng, Hong-Tai Chang, I-Shu Chen, Ti Lu, Chun-Chi Kuo, Chia-Cheng Yu, Pochuen Shieh, Daih-Huang Kuo, Fu-An Chen, Chung-Ren JanPMID: 27790936 DOI: 10.1080/15376516.2016.1216208

Abstract

Tricyclic antidepressants (TCA) have been clinically prescribed in the auxiliary treatment of cancer patients. Although protriptyline, a type of TCA, was used primarily in the clinical treatment of mood disorders in cancer patients, the effect of protriptyline on physiology in human osteosarcoma is unknown. This study examined the effect of protriptyline on cytosolic free Caconcentrations ([Ca

]

) and viability in MG63 human osteosarcoma cells. Protriptyline between 50 and 250 μM evoked [Ca

]

rises concentration-dependently. Protriptyline induced influx of Mn

, indirectly implicating Ca

influx. Protriptyline-evoked Ca

entry was inhibited by nifedipine by 20% but was not altered by econazole, SKF96365, GF109203X, and phorbol-12-myristate-13-acetate (PMA). In Ca

-free medium, treatment with protriptyline inhibited the endoplasmic reticulum Ca

pump inhibitor thapsigargin-evoked [Ca

]

rises. Conversely, treatment with thapsigargin inhibited 45% of protriptyline-evoked [Ca

]

rises. Inhibition of phospholipase C (PLC) with U73122 failed to alter protriptyline-evoked [Ca

]

rises. Protriptyline at 50-250 μM decreased cell viability, which was not reversed by pretreatment with the Ca

chelator 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid-acetoxymethyl ester (BAPTA/AM). Collectively, our data suggest that in MG63 cells, protriptyline induced [Ca

]

rises by evoking Ca

release from the endoplasmic reticulum and other stores in a PLC-independent manner, and Ca

entry via a nifedipine-sensitive Ca

pathway. Protriptyline also caused Ca

-independent cell death.

In vitro studies of DNA damage caused by tricyclic antidepressants: a role of peroxidase in the side effects of the drugs

Ekaterina A Korobkova, William Ng, Abhishek Venkatratnam, Alicia K Williams, Madina Nizamova, Nikolay AzarPMID: 20804147 DOI: 10.1021/tx100221b

Abstract

Studies show that tricyclic antidepressants prescribed for migraines, anxiety, and child enuresis have numerous adverse effects in living cells. One of the undesired outcomes observed under treatment with these drugs is DNA damage. However, the mechanisms underlying damage have yet to be elucidated. We performed in vitro studies of the DNA damage caused by four tricyclic antidepressants: imipramine, amitriptyline, opipramol, and protriptyline. We focused particularly on the DNA damage aided by peroxidases. As a model of a peroxidase, we used horseradish peroxidase (HRP). At pH 7, reactions of HRP with excess hydrogen peroxide and imipramine yielded an intense purple color and a broad absorption spectrum with the maximum intensity at 522 nm. Reactions performed between DNA and imipramine in the presence of H(2)O(2) and HRP resulted in the disappearance of the DNA band. In the case of the other three drugs, this effect was not observed. Extraction of the DNA from the reaction mixture indicated that DNA is degraded in the reaction between imipramine and H(2)O(2) catalyzed by HRP. The final product of imipramine oxidation was identified as iminodibenzyl. We hypothesize that the damage to DNA was caused by an imipramine reactive intermediate.The mechanism of protriptyline-induced Ca2+ movement and non-Ca2+-triggered cell death in PC3 human prostate cancer cells

Hong-Tai Chang, Chiang-Ting Chou, Chia-Cheng Yu, Jeng-Yu Tsai, Te-Kung Sun, Wei-Zhe Liang, Ko-Long Lin, Hui-Wen Tseng, Chun-Chi Kuo, Fu-An Chen, Daih-Huang Kuo, Chih-Chuan Pan, Chin-Man Ho, Pochuen Shieh, Chung-Ren JanPMID: 26096164 DOI: 10.3109/10799893.2014.1000464

Abstract

Protriptyline, a tricyclic anti-depressant, is used primarily to treat the combination of symptoms of anxiety and depression. However, the effect of protriptyline on prostate caner is unknown. This study examined whether the anti-depressant protriptyline altered Ca(2+) movement and cell viability in PC3 human prostate cancer cells. The Ca(2+)-sensitive fluorescent dye fura-2 was used to measure [Ca(2+)](i). Protriptyline evoked [Ca(2+)](i) rises concentration-dependently. The response was reduced by removing extracellular Ca(2+). Protriptyline-evoked Ca(2+) entry was inhibited by store-operated channel inhibitors (nifedipine, econazole and SKF96365), protein kinase C activator (phorbol 12-myristate 13 acetate, PMA) and protein kinase C inhibitor (GF109203X). Treatment with the endoplasmic reticulum Ca(2+) pump inhibitor 2,5-di-tert-butylhydr-oquinone (BHQ) in Ca(2+)-free medium inhibited 60% of protriptyline-evoked [Ca(2+)](i) rises. Conversely, treatment with protriptyline abolished BHQ-evoked [Ca(2+)](i) rises. Inhibition of phospholipase C with U73122 suppressed 50% of protriptyline-evoked [Ca(2+)](i) rises. At concentrations of 50-70 µM, protriptyline decreased cell viability in a concentration-dependent manner; which were not reversed by chelating cytosolic Ca(2+) with 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid-acetoxymethyl ester (BAPTA/AM). Collectively, in PC3 cells, protriptyline evoked [Ca(2+)](i) rises by inducing phospholipase C-associated Ca(2+) release from the endoplasmic reticulum and other stores, and Ca(2+) influx via protein kinase C-sensitive store-operated Ca(2+) channels. Protriptyline caused cell death that was independent of [Ca(2+)](i) rises.Pharmacological approaches to the treatment of obstructive sleep apnoea

Malcolm Kohler, Konrad E Bloch, John R StradlingPMID: 19388881 DOI: 10.1517/13543780902877674

Abstract

Currently the treatment of choice for symptomatic obstructive sleep apnoea (OSA) is continuous positive airway pressure (CPAP). Some patients with OSA do not tolerate CPAP or have insufficiently severe symptoms to justify its use; for these patients, drug therapy would be a desirable potential therapeutic alternative.To summarize the current evidence on the effectiveness of drug therapy in patients with OSA.

A systematic review of randomized controlled trials was performed to investigate the effects of drug therapy on OSA.

Searches of bibliographical databases revealed 33 trials investigating the effects of 27 different drugs on OSA severity and/or symptoms. The mechanisms by which these drugs are supposed to improve OSA include, amongst others, an increase in tone of the upper airways, an increase in ventilatory drive, a reduction in airway resistance, and alterations in surface tension forces in the upper airway. In most of these studies there was no significant effect on OSA observed. However, there is evidence from a few small trials that some drugs, especially those thought to increase upper airway muscle tone, have the potential to reduce OSA severity; but further data from larger studies of adequate duration are needed.

Molecular investigations of protriptyline as a multi-target directed ligand in Alzheimer's disease

Sneha B Bansode, Asis K Jana, Kedar B Batkulwar, Shrikant D Warkad, Rakesh S Joshi, Neelanjana Sengupta, Mahesh J KulkarniPMID: 25141174 DOI: 10.1371/journal.pone.0105196

Abstract

Alzheimer's disease (AD) is a complex neurodegenerative disorder involving multiple cellular and molecular processes. The discovery of drug molecules capable of targeting multiple factors involved in AD pathogenesis would greatly facilitate in improving therapeutic strategies. The repositioning of existing non-toxic drugs could dramatically reduce the time and costs involved in developmental and clinical trial stages. In this study, preliminary screening of 140 FDA approved nervous system drugs by docking suggested the viability of the tricyclic group of antidepressants against three major AD targets, viz. Acetylcholinesterase (AChE), β-secretase (BACE-1), and amyloid β (Aβ) aggregation, with one member, protriptyline, showing highest inhibitory activity. Detailed biophysical assays, together with isothermal calorimetry, fluorescence quenching experiments, kinetic studies and atomic force microscopy established the strong inhibitory activity of protriptyline against all three major targets. The molecular basis of inhibition was supported with comprehensive molecular dynamics simulations. Further, the drug inhibited glycation induced amyloid aggregation, another important causal factor in AD progression. This study has led to the discovery of protriptyline as a potent multi target directed ligand and established its viability as a promising candidate for AD treatment.Association of changes in norepinephrine and serotonin transporter expression with the long-term behavioral effects of antidepressant drugs

Zaorui Zhao, Han-Ting Zhang, Elianna Bootzin, Mark J Millan, James M O'DonnellPMID: 18923402 DOI: 10.1038/npp.2008.183